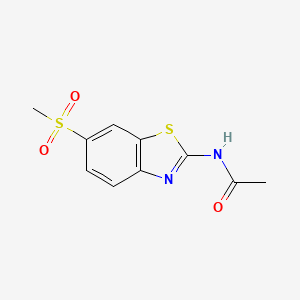
1-(Oxirane-2-carbonyl)-3-phenoxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxirane-2-carbonyl)-3-phenoxypiperidine is a compound that features an oxirane (epoxide) ring, a piperidine ring, and a phenoxy group. The presence of these functional groups makes it a versatile molecule in organic synthesis and various chemical reactions. The oxirane ring is known for its high reactivity due to the ring strain, which makes it an excellent candidate for ring-opening reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxirane-2-carbonyl)-3-phenoxypiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a phenol reacts with a suitable leaving group attached to the piperidine ring.
Formation of the Oxirane Ring: The oxirane ring is usually formed by the epoxidation of an alkene. Common reagents for this reaction include peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Oxirane-2-carbonyl)-3-phenoxypiperidine can undergo various types of chemical reactions:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols. This reaction is often catalyzed by acids or bases.
Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acids (e.g., HCl, H2SO4), bases (e.g., NaOH, KOH)
Oxidizing Agents: Peracids (e.g., m-CPBA)
Reducing Agents: Hydrogen gas with a metal catalyst (e.g., Pd/C)
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, ring-opening of the oxirane ring with an amine would yield a β-amino alcohol.
Scientific Research Applications
1-(Oxirane-2-carbonyl)-3-phenoxypiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it useful in various organic transformations.
Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and piperidines.
Industry: Used in the production of polymers and other materials that require the incorporation of epoxide and piperidine functionalities.
Mechanism of Action
The mechanism of action of 1-(Oxirane-2-carbonyl)-3-phenoxypiperidine involves its reactivity due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. The piperidine ring can interact with various biological targets, potentially affecting neurotransmitter systems or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
1-(Oxirane-2-carbonyl)-3-phenylpiperidine: Similar structure but with a phenyl group instead of a phenoxy group.
1-(Oxirane-2-carbonyl)-4-phenoxypiperidine: Similar structure but with the phenoxy group at a different position on the piperidine ring.
1-(Oxirane-2-carbonyl)-3-methoxypiperidine: Similar structure but with a methoxy group instead of a phenoxy group.
Uniqueness
1-(Oxirane-2-carbonyl)-3-phenoxypiperidine is unique due to the combination of the oxirane, piperidine, and phenoxy groups. This combination imparts specific reactivity and potential biological activity that may not be present in similar compounds.
Properties
IUPAC Name |
oxiran-2-yl-(3-phenoxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(13-10-17-13)15-8-4-7-12(9-15)18-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGWRKWSLRUCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CO2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(1-Benzothiophene-2-carbonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2805847.png)

![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/new.no-structure.jpg)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methyl]prop-2-enamide](/img/structure/B2805853.png)
![4-(Allyloxy)benzo[b]thiophene-6-carboxylicacid](/img/structure/B2805854.png)



![4-Allyl-1-mercapto-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2805862.png)

![8-(2-hydroxyethyl)-4-(piperidin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2805865.png)

![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2805868.png)
